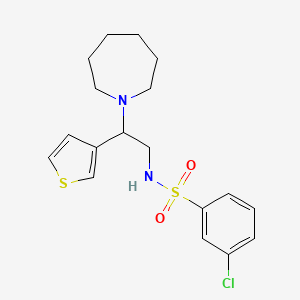

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a 3-chlorobenzenesulfonamide moiety linked to a substituted ethyl backbone. The ethyl group is functionalized with a thiophen-3-yl ring and an azepan-1-yl (7-membered cyclic amine) group. The sulfonamide group is known for its role in antimicrobial and anti-inflammatory agents, while the azepane ring may enhance lipophilicity and metabolic stability compared to smaller cyclic amines like piperidine or piperazine .

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2O2S2/c19-16-6-5-7-17(12-16)25(22,23)20-13-18(15-8-11-24-14-15)21-9-3-1-2-4-10-21/h5-8,11-12,14,18,20H,1-4,9-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXFFLUJVOYGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide is a complex organic compound that exhibits significant biological activity, particularly in medicinal chemistry. This article explores its structural characteristics, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The molecular structure of this compound includes:

- Azepane Ring : This cyclic structure contributes to the compound's steric and electronic properties, influencing its interaction with biological targets.

- Thiophene Moiety : Known for enhancing chemical reactivity, the thiophene ring may facilitate interactions with proteins and other biomolecules.

- Chlorobenzenesulfonamide Group : This functional group is recognized for its ability to form strong interactions with various receptors and enzymes.

The molecular formula is , with a molecular weight of approximately 346.5 g/mol.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical signaling pathways, which could be relevant in treating diseases like cancer and inflammatory disorders.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing mood regulation and cognitive functions, similar to other compounds with analogous structures.

In Vitro Studies

Research has shown that this compound exhibits:

- Antiproliferative Effects : Studies indicate that the compound can inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways.

- Anti-inflammatory Properties : It has been noted for its potential to reduce inflammation markers in vitro, suggesting a role in managing inflammatory diseases.

In Vivo Studies

In animal models, the compound has demonstrated:

- Cardiovascular Effects : Similar sulfonamide derivatives have shown effects on perfusion pressure and coronary resistance, indicating potential cardiovascular benefits .

| Study Type | Findings |

|---|---|

| In Vitro | Inhibition of cancer cell proliferation; anti-inflammatory effects |

| In Vivo | Modulation of cardiovascular parameters; potential for treating hypertension |

Case Studies

Several case studies have explored the therapeutic potential of related compounds, providing insights into their biological activities:

- Cancer Treatment : A study on sulfonamide derivatives indicated their effectiveness in inhibiting tumor growth in xenograft models.

- Cardiovascular Research : Research involving benzenesulfonamides demonstrated significant reductions in coronary resistance, suggesting a mechanism involving calcium channel modulation .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : The compound's solubility and permeability are essential for effective absorption.

- Distribution : Its lipophilicity may influence tissue distribution and bioavailability.

- Metabolism and Excretion : Identifying metabolic pathways will aid in predicting drug interactions and side effects.

Comparison with Similar Compounds

N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide ()

- Structural Differences: Core linkage: Benzamide vs. sulfonamide in the target compound. Amine substituent: Piperazine (6-membered ring) vs. azepane (7-membered ring). Azepane’s larger ring size may confer greater conformational flexibility and altered receptor-binding profiles . Aromatic group: 4-(Thiophen-3-yl)benzamide vs. 3-chlorobenzenesulfonamide. The latter’s chlorine substituent at the meta position could enhance electronic effects and steric hindrance.

Synthetic Pathways :

Adamantane-Based Thiophen-3-yl Derivatives ()

- Example : N-(2-(2-(2-(2-(Thiophen-3-yl)ethoxy)ethoxy)ethoxy)ethyl)adamantine-1-carboxamide.

- Key Contrasts :

- Bulky substituent : Adamantane (a rigid, lipophilic cage) vs. azepane. Adamantane derivatives often exhibit enhanced blood-brain barrier penetration, whereas azepane may balance lipophilicity and solubility .

- Functional group : Carboxamide vs. sulfonamide. Sulfonamides are more acidic and may interact differently with biological targets.

Pharmacological Potential and Functional Group Impact

Sulfonamide vs. Benzamide Pharmacophores

- Sulfonamides: Known for antimicrobial (e.g., sulfa drugs) and carbonic anhydrase inhibitory activity. The 3-chloro substituent could modulate electron-withdrawing effects, enhancing binding to enzymatic active sites.

- Benzamides: Often associated with dopamine receptor antagonism (e.g., amisulpride).

Azepane vs. Piperazine/Piperidine Rings

- Azepane : The 7-membered ring offers intermediate flexibility compared to piperidine (6-membered) and azocane (8-membered). This may optimize binding to G-protein-coupled receptors (GPCRs) or ion channels.

- Piperazine: Commonly used in antipsychotics (e.g., aripiprazole) due to its dual hydrogen-bonding sites. Azepane’s reduced hydrogen-bonding capacity may shift selectivity toward non-CNS targets .

Data Table: Structural and Functional Comparison

Preparation Methods

Fundamental Reaction Principles

Sulfonamide Formation via Sulfonyl Chloride Aminolysis

The core reaction involves nucleophilic substitution between 3-chlorobenzenesulfonyl chloride and 2-(azepan-1-yl)-2-(thiophen-3-yl)ethylamine. This two-step mechanism proceeds through:

- Activation : Deprotonation of the amine to enhance nucleophilicity.

- Displacement : Attack of the amine on the electrophilic sulfur center, releasing HCl.

Solvent Systems

- Polar aprotic solvents : Dioxane or tetrahydrofuran (THF) facilitate amine solubility while stabilizing ionic intermediates.

- Biphasic systems : Water/isopropyl alcohol mixtures enable precise pH control through aqueous NaOH additions, crucial for maintaining reaction efficiency.

Temperature Optimization

Proposed Synthetic Routes

Method A: Aqueous Biphasic Ammoniation

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | H₂O:isopropyl alcohol (3:1 v/v) |

| Temperature | -40°C → 25°C (gradient) |

| Base | 20% NaOH aqueous solution |

| Molar ratio (amine:SC) | 1:1.05 |

| Reaction time | 4–6 hours |

Procedure :

- Dissolve 2-(azepan-1-yl)-2-(thiophen-3-yl)ethylamine (1 eq) in chilled isopropyl alcohol.

- Add 3-chlorobenzenesulfonyl chloride (1.05 eq) dropwise at <-20°C under N₂ atmosphere.

- Maintain pH 7–9 via controlled NaOH addition.

- Warm to 25°C, stir until consumption of sulfonyl chloride (TLC monitoring).

- Extract with ethyl acetate, dry over MgSO₄, and crystallize from hexane/EtOAc.

Method B: Anhydrous Single-Phase Coupling

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Anhydrous diethyl ether |

| Temperature | 0°C → reflux |

| Base | Triethylamine (2.5 eq) |

| Molar ratio (amine:SC) | 1:1.1 |

| Reaction time | 12–18 hours |

Procedure :

Method C: Microwave-Assisted Synthesis

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 100°C (microwave irradiation) |

| Base | DBU (1,8-diazabicycloundec-7-ene) |

| Molar ratio (amine:SC) | 1:1.2 |

| Reaction time | 20 minutes |

Procedure :

Comparative Analysis of Methods

Critical Process Parameters

pH Control in Biphasic Systems

Maintaining pH 7–9 prevents:

Characterization Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.